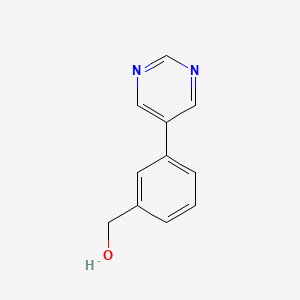

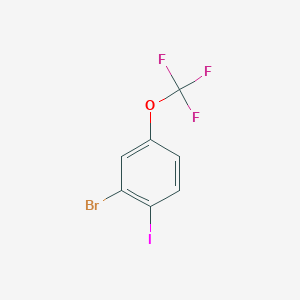

![molecular formula C7H5NO2S B1336840 2,3-二氢噻吩并[3,4-b][1,4]二噁英-5-腈 CAS No. 859851-02-8](/img/structure/B1336840.png)

2,3-二氢噻吩并[3,4-b][1,4]二噁英-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

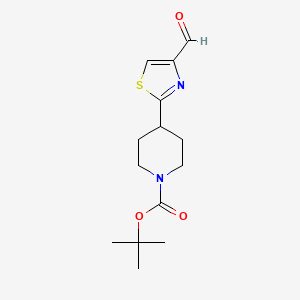

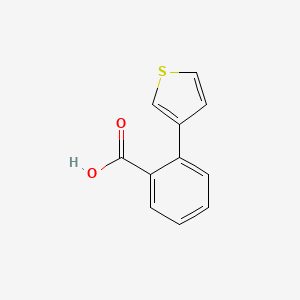

The compound 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is a heterocyclic compound that features a thiophene ring fused with a dioxine ring and a nitrile group at the fifth position. This structure is a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated through various methods. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride leads to the formation of ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . Another approach involves a tandem oxidative aminocarbonylation-cyclization process catalyzed by PdI2 and KI to synthesize dihydrobenzo[1,4]dioxine derivatives . These methods highlight the versatility of palladium-catalyzed reactions and the use of titanium(IV) chloride in synthesizing complex heterocycles.

Molecular Structure Analysis

The molecular structure of compounds related to 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile has been elucidated using various spectroscopic techniques. For example, the structure of a novel monomer based on a derivative of this compound was confirmed by infrared (IR), gas chromatography-mass spectrometry (GC-MS), and 1H nuclear magnetic resonance (1H NMR) spectroscopies . The configuration of double bonds in synthesized stereoisomers has been established through X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactivity of the thiophene and dioxine rings allows for further functionalization of the core structure. For example, thieno[2,3-b]pyridine-5-carbonitriles can be transformed into chloro-iodothieno[2,3-b]pyridine-5-carbonitriles, which serve as intermediates for kinase inhibitors . This demonstrates the potential of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile derivatives in the development of pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers based on derivatives of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile have been studied. For instance, the electrochemical synthesis of a polymer based on a related monomer in aqueous solution has been optimized to yield a high conducting and porous material suitable for use as a counter electrode in dye-sensitized solar cells . The photovoltaic experiments indicated that the energy conversion efficiency of solar cells using this polymer composite was significantly higher than those using a platinum counter electrode, showcasing the material's advantageous properties .

科学研究应用

电化学应用

2,3-二氢噻吩并[3,4-b][1,4]二噁英-5-腈及其衍生物已被探索其电化学应用,特别是在超级电容器的开发中。例如,已经合成出用 3,4-乙撑二氧噻吩单元封端的烷基功能化双噻吩,展示出良好的循环能力和有利的电容性能。这表明它由于其比电容和能量密度特性而成为超级电容器的有希望的电极材料 (Mo 等人,2015)。

聚合物合成和应用

已经研究了基于 2,3-二氢噻吩并[3,4-b][1,4]二噁英-5-腈衍生物的新型聚合物的电化学合成,用于各种应用,包括染料敏化太阳能电池 (DSSC) 和电致变色器件。一项研究详细介绍了一种新型单体的合成及其聚合物复合材料,与传统的 Pt 对电极相比,在 DSSC 中显示出更高的能量转换效率 (Shahhosseini 等人,2016)。另一项研究重点是噻吩基吡咯衍生物的电化学聚合,展示了多色性特性和在电致变色器件中的潜在用途 (Carbas 等人,2014)。

固态表征

2,3-二氢噻吩并[3,4-b][1,4]二噁英-2-羧酸(一种旨在将亲水性引入共聚物的衍生物)的固态表征揭示了了解分子排列对于应用开发的重要性。该化合物形成正交晶体,提供了对其物理性质和在材料科学中潜在应用的见解 (Subramanian 等人,2019)。

属性

IUPAC Name |

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQAPDOVCIFQCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC=C2O1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428783 |

Source

|

| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |

CAS RN |

859851-02-8 |

Source

|

| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

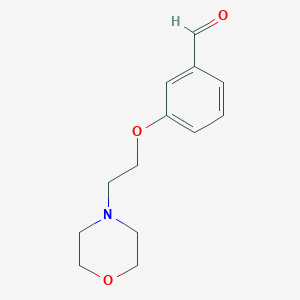

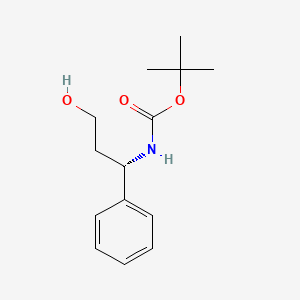

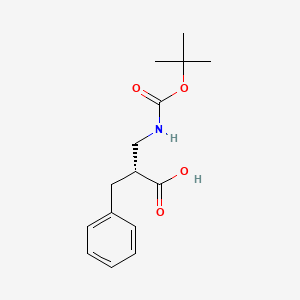

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)